molecular formula C7H12N3Na3S6 B1227549 Aquatreat dnm-30 CAS No. 82795-38-8

Aquatreat dnm-30

Cat. No.: B1227549
CAS No.: 82795-38-8
M. Wt: 399.6 g/mol
InChI Key: OFRJSIFMJSYFBV-UHFFFAOYSA-K
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Description

Aquatreat DNM-30 is a pesticide formulation containing Disodium Ethylenebisdithiocarbamate (Nabam) as its active ingredient. Key properties include:

  • Physical State: Pale yellow to amber-yellow solid.
  • Solubility: Highly water-soluble (200,000 mg/L at 25°C).
  • Toxicity:
    • Oral rat LD50: 395 mg/kg.
    • Intraperitoneal rat LD50: 500 mg/kg.
    • Oral mouse LD50: 580 mg/kg .
  • Applications: Used in water treatment and agricultural systems to control microbial growth and fungal pathogens. It is listed among products like AMA-9, AMA-30, Aquatreat DNM-9, and DNM-80, suggesting a graded series based on concentration or formulation .

Properties

CAS No.

82795-38-8

Molecular Formula

C7H12N3Na3S6

Molecular Weight

399.6 g/mol

IUPAC Name

trisodium;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

InChI

InChI=1S/C4H8N2S4.C3H7NS2.3Na/c7-3(8)5-1-2-6-4(9)10;1-4(2)3(5)6;;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);1-2H3,(H,5,6);;;/q;;3*+1/p-3

InChI Key

OFRJSIFMJSYFBV-UHFFFAOYSA-K

SMILES

CN(C)C(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+].[Na+]

Canonical SMILES

CN(C)C(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+].[Na+]

Other CAS No.

82795-38-8

Synonyms

Aquatreat DNM 30
Aquatreat DNM-30
Carbamodithioic acid, dimethyl-, sodium salt, mixt. with disodium 1,2-ethanediylbis(carbamodithioate)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Other Aquatreat Products

The Aquatreat product line includes diverse formulations for water treatment, but DNM-30 is distinct in its biocidal focus. For example:

  • Aquatreat AR 602N: A sodium polyacrylate antiscalant designed for boiler and cooling tower systems.
  • Aquatreat AR 888 : A calcium carbonate inhibitor optimized for high Langelier Saturation Index (LSI) conditions. It outperforms maleic acid homopolymers in toxicity (low mammalian toxicity), sulfate scale inhibition, and formulation simplicity .
Parameter Aquatreat DNM-30 Aquatreat AR 602N Aquatreat AR 888
Primary Function Biocide (fungicide) Antiscalant/dispersant Calcium carbonate inhibition
Active Ingredient Nabam Sodium polyacrylate Proprietary copolymer
Toxicity (LD50) 395 mg/kg (rat oral) Not specified Extremely low toxicity
Key Application Microbial control Scale prevention High-LSI scale control

Comparison with Ethylenebisdithiocarbamate (EBDC) Derivatives

Nabam belongs to the EBDC class of fungicides, which includes Mancozeb and Zineb . While direct data on these compounds is absent in the provided evidence, general class comparisons can be inferred:

  • This limits its use compared to more stable EBDCs like Mancozeb.
  • Regulatory Status : Many EBDCs face restrictions due to ETU formation, but Nabam’s high solubility and acute toxicity (e.g., rat oral LD50 of 395 mg/kg vs. Mancozeb’s >5,000 mg/kg) may further constrain its applications .

Research Findings and Performance Metrics

  • Environmental Impact : Nabam’s acute toxicity necessitates careful handling, contrasting with lower-toxicity alternatives like Aquatreat AR 888, which is marketed as environmentally safer .

Limitations and Data Gaps

The provided evidence lacks detailed comparative studies between DNM-30 and other EBDC-based fungicides. Key unknowns include:

  • Long-term ecotoxicological profiles.
  • Performance under varying pH and temperature conditions.
  • Cost-effectiveness relative to newer biocides.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Aquatreat DNM-30 that influence its antiscalant efficacy in controlled laboratory settings?

  • Methodological Answer : Characterize intrinsic viscosity (0.09–0.13 dl/g in 0.2N NaCl at 25°C), pH (7–8), and solid content (44–46%) using rheometry, titration, and gravimetric analysis. Monitor viscosity changes under shear stress (500–1500 cps at 20 rpm) to assess stability .
  • Experimental Design : Conduct triplicate measurements under standardized conditions (e.g., ASTM D2196 for viscosity) to ensure reproducibility. Compare results with manufacturer specifications to validate methodology .

Q. How can researchers design experiments to evaluate the long-term stability of this compound under varying temperature and pH conditions?

  • Methodological Answer : Use accelerated aging protocols (e.g., 40–80°C for 30 days) with periodic sampling. Measure changes in viscosity, pH, and antiscalant activity via turbidimetric assays (e.g., CaCO₃ inhibition tests). Include control groups with untreated water to establish baseline scaling rates .
  • Data Analysis : Apply Arrhenius kinetics to extrapolate degradation rates. Use ANOVA to assess significance of temperature/pH effects on stability .

Q. What standardized protocols exist for quantifying this compound’s inhibition efficiency against calcium sulfate or carbonate scales?

  • Methodological Answer : Follow NACE TM0374-2007 or ASTM D511 for static scale inhibition tests. Prepare synthetic brine solutions (e.g., 2000 ppm Ca²⁺, 4000 ppm HCO₃⁻) and introduce this compound at 5–10 ppm. Monitor scale formation via ICP-OES or SEM-EDS .
  • Quality Control : Validate results against commercial antiscalants (e.g., polyacrylic acid derivatives) to benchmark performance .

Advanced Research Questions

Q. How should researchers address contradictions in reported efficacy data for this compound across different water matrices (e.g., high vs. low ionic strength)?

  • Methodological Answer : Perform factorial experiments to isolate variables (ionic strength, hardness, organic content). Use multivariate regression to identify dominant factors affecting efficacy. Cross-reference with spectroscopic data (FTIR, XRD) to correlate scale morphology with inhibition mechanisms .
  • Case Study : Replicate conflicting studies under identical conditions to identify methodological discrepancies (e.g., dosing intervals, mixing protocols) .

Q. What strategies optimize this compound’s synergistic effects with other water treatment agents (e.g., biocides, corrosion inhibitors) without compromising performance?

  • Methodological Answer : Design a fractional factorial experiment to test binary/ternary combinations. Measure antiscalant activity, corrosion rates (ASTM G31), and microbial growth (ATP bioluminescence). Use response surface methodology (RSM) to model interactions .
  • Risk Mitigation : Pre-screen for chemical incompatibilities via zeta potential measurements and turbidity tests to avoid precipitation .

Q. How can advanced modeling techniques (e.g., molecular dynamics) predict this compound’s binding affinity to scale-forming ions under dynamic flow conditions?

  • Methodological Answer : Simulate polymer-ion interactions using software like GROMACS or Materials Studio. Validate predictions with quartz crystal microbalance (QCM) experiments to quantify adsorption kinetics .
  • Data Integration : Correlate simulation results with bench-scale flow-loop tests (e.g., NORSOK M-506) to refine model accuracy .

Q. What experimental frameworks are recommended for assessing this compound’s environmental impact, including biodegradability and toxicity to aquatic organisms?

  • Methodological Answer : Conduct OECD 301B biodegradation tests (28-day aerobic conditions) and acute toxicity assays (e.g., Daphnia magna LC₅₀). Compare degradation byproducts via LC-MS/MS and assess bioaccumulation potential .
  • Ethical Considerations : Adhere to institutional guidelines for ecotoxicological studies, including negative controls and blinded data analysis .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw data (e.g., inhibition efficiency at varying dosages) and processed results (normalized to baseline scaling rates). Use footnotes to define abbreviations (e.g., ICP-OES: Inductively Coupled Plasma Optical Emission Spectroscopy) .
  • Figures : Plot dose-response curves with error bars (standard deviation from triplicates). Annotate SEM images to highlight scale inhibition patterns .
  • Supplementary Materials : Archive large datasets (e.g., FTIR spectra, simulation parameters) in open-access repositories with DOIs .

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